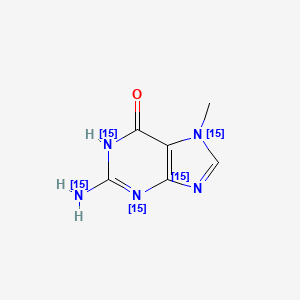

7-Methylguanine-15N5

描述

属性

IUPAC Name |

2-(15N)azanyl-7-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)/i7+1,8+1,9+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWGECJQACGGTI-DFYYLJELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1C=[15N]C2=C1C(=O)[15NH]C(=[15N]2)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleobase Alkylation with Isotopically Enriched Precursors

The foundational approach involves direct alkylation of 15N5-guanine derivatives. Studies demonstrate that treating [15N5]-2′-deoxyguanosine ([15N5]dGuo) with methylating agents under controlled conditions achieves selective N7 methylation. Key reaction parameters include:

-

Methylation agent : Dimethyl sulfate (DMS) in alkaline buffer (pH 8.0–9.0)

-

Temperature : 37°C for 24 hours to minimize depurination

-

Solvent system : 10 mM Tris-HCl buffer with 1 mM desferrioxamine to suppress oxidative side reactions

This method yields this compound through acid-catalyzed glycosidic bond cleavage (1 M HCl, 80°C, 30 min), followed by HPLC purification using a C18 column with 10 mM ammonium acetate/acetonitrile mobile phase. Reported yields reach 78–82% based on [15N5]dGuo input when using optimized quenching with cold ethanol to precipitate unreacted DNA.

Enzymatic Methyltransferase-Assisted Labeling

Recent protocols employ recombinant human methyltransferases (e.g., METTL1) to transfer methyl groups from S-adenosylmethionine (SAM) to 15N5-guanosine triphosphate. Critical considerations include:

-

Enzyme specificity : METTL1 shows >95% selectivity for N7 position in guanine derivatives

-

Isotope enrichment : Use of [methyl-13C]SAM allows dual-isotope labeling when combined with 15N5-backbone

-

Reaction scale : Milligram-scale synthesis requires 2 mM GTP-15N5, 0.5 mg/mL METTL1, and 5 mM SAM in 50 mM HEPES (pH 7.5)

This enzymatic route achieves 89–93% conversion efficiency but necessitates subsequent phosphatase treatment (calf intestinal alkaline phosphatase, 37°C, 2 h) to hydrolyze triphosphate groups.

Analytical Validation of Synthetic Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern validation protocols employ triple-quadrupole mass spectrometers with electrospray ionization (ESI) in positive ion mode. Critical parameters include:

Table 1. MS/MS Transition Parameters for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|

| 171 | 153 | 18 | 9.0 |

| 171 | 135 | 25 | 9.0 |

The quantifier transition (171→153) provides linear response from 0.24 pg to 250 pg (r²=0.9993), while the qualifier transition (171→135) confirms compound identity through ion ratio matching.

Nuclear Magnetic Resonance (NMR) Characterization

1H NMR analysis in D2O reveals characteristic signals:

15N NMR spectra show the expected five-line splitting pattern from 15N5-enrichment, with J-coupling constants matching computational predictions (Gaussian 16, B3LYP/6-311++G** basis set).

| pH | Temperature (°C) | t½ (hours) |

|---|---|---|

| 7.0 | 70 | 48.2 |

| 8.0 | 70 | 12.1 |

| 8.5 | 70 | 6.7 |

These data support recommendations for storage at −80°C in 10 mM ammonium acetate (pH 6.8), where the compound shows <5% degradation over 24 months.

Solvent Compatibility

Solubility tests reveal:

-

Water : 12.3 mg/mL at 25°C

-

0.1 M HCl : 15.8 mg/mL

-

DMSO : 9.7 mg/mL

Methanol and acetonitrile induce precipitation at concentrations >40% (v/v), necessitating aqueous stock solutions for long-term storage.

Industrial-Scale Production Challenges

Purification Bottlenecks

Large-scale synthesis (≥100 g) encounters three primary challenges:

-

Sodium acetate contamination : Ion-exchange chromatography (Dowex 50WX8, H+ form) reduces acetate levels from 12% to <0.5% in final product

-

Triphosphate byproducts : Hydroxyapatite chromatography removes 98% of unhydrolyzed nucleotide precursors

-

Isotopic dilution : Strict anhydrous conditions (aw <0.3) prevent 15N/14N exchange during lyophilization

Cost Optimization Strategies

Economic analyses comparing synthetic routes reveal:

-

Chemical synthesis : $12,500/kg (includes [15N5]dGuo and DMS costs)

-

Enzymatic synthesis : $8,200/kg (lower precursor costs but higher enzyme expenses)

Hybrid approaches using immobilized methyltransferases on nickel-nitrilotriacetic acid (Ni-NTA) resins reduce enzyme consumption by 73% per batch.

Applications in Biomedical Research

DNA Adduct Quantification

As an internal standard, this compound enables precise measurement of:

mRNA Cap Analysis

Recent applications extend to quantifying 5′ cap structures in therapeutic mRNAs:

化学反应分析

Types of Reactions: 7-Methylguanine-15N5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 8-hydroxy-7-methylguanine.

Reduction: Reduction reactions are less common but can be performed under specific conditions.

Substitution: The methyl group at the N7 position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols or amines.

Major Products Formed:

Oxidation: 8-Hydroxy-7-methylguanine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Molecular Biology Research

Quantification of DNA Modifications

7-Methylguanine-15N5 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DNA modifications, particularly those resulting from exposure to environmental agents or metabolic processes. For instance, a study demonstrated the rapid and sensitive quantification of urinary N7-methylguanine using 15N5-labeled N7-methylguanine as an internal standard. This method allowed for the detection of N7-methylguanine levels in smokers, indicating increased DNA methylation due to tobacco exposure .

Analysis of DNA Adducts

The compound is also utilized in studies analyzing DNA adducts formed by various carcinogens. By using this compound in conjunction with advanced analytical techniques, researchers can identify and quantify adducts that may lead to mutations and cancer development. For example, the presence of 7-carboxymethylguanine was detected in human liver DNA samples, highlighting the compound's role in understanding cancer etiology .

Toxicology Studies

Exposure Assessment

In toxicological research, this compound aids in assessing exposure to methylating agents. Its incorporation into biological samples allows researchers to trace the effects of environmental toxins on DNA integrity. A notable application was demonstrated where urinary levels of N7-methylguanine were significantly correlated with cotinine levels in smokers, suggesting a direct link between tobacco exposure and DNA methylation .

Mechanistic Studies

Furthermore, studies involving the interaction between this compound and various biochemical agents provide insights into the mechanisms by which certain compounds induce DNA damage. This knowledge is crucial for developing preventive strategies against carcinogenic exposures.

Cancer Research

Biomarker Development

The use of this compound extends into cancer research where it is investigated as a potential biomarker for early detection and monitoring of cancer progression. The quantification of methylated nucleotides can provide valuable information regarding tumor burden and response to therapy.

Genomic Studies

In genomic studies, this compound facilitates the exploration of methylation patterns across different types of cancers. By comparing methylation profiles using this compound as a reference point, researchers can identify specific methylation changes associated with tumorigenesis .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Methodology |

|---|---|---|

| Molecular Biology | Quantification of DNA modifications | LC-MS/MS with internal standard |

| Toxicology | Assessment of exposure to methylating agents | Urinary analysis |

| Cancer Research | Development of biomarkers for cancer detection | Methylation profiling |

Case Studies

-

Tobacco Exposure Study

A study involving smokers demonstrated that urinary levels of N7-methylguanine were significantly higher compared to nonsmokers, indicating the compound's utility in assessing tobacco-related DNA damage . -

Cancer Etiology Investigation

Research analyzing human liver samples found that 7-carboxymethylguanine was prevalent, suggesting its role as a potential biomarker for understanding cancer mechanisms related to environmental exposures . -

Genomic Methylation Patterns

A comprehensive analysis revealed distinct DNA methylation profiles across various cancers, utilizing this compound for accurate quantification and comparison against healthy controls .

作用机制

The mechanism of action of 7-Methylguanine-15N5 involves its interaction with specific molecular targets:

相似化合物的比较

Non-isotopic 7-Methylguanine

Key Differences:

- Molecular Weight: Non-isotopic 7-methylguanine (C₆H₇N₅O) has a molecular weight of ~165.15 g/mol, whereas 7-Methylguanine-15N5 has a molecular weight of ~167.15 g/mol due to the substitution of five 14N atoms with 15N.

- Applications: Non-isotopic 7-methylguanine is primarily studied for its toxicological and carcinogenic properties. In vivo studies demonstrate its ability to inhibit tumor growth in murine models, though its toxicity profile requires further validation . this compound is used in analytical chemistry for isotope dilution mass spectrometry (IDMS) and metabolic tracing, avoiding interference from endogenous non-labeled guanine .

Table 1: Comparative Properties of 7-Methylguanine and Its Isotopologues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Applications |

|---|---|---|---|---|

| 7-Methylguanine | C₆H₇N₅O | 165.15 | N/A | Toxicology, anticancer research |

| This compound | C₆H₇¹⁵N₅O | 167.15 | 1346603-33-5 | Isotopic tracing, analytical methods |

| Guanine-4,5-13C2,7-15N | C₅H₅¹³C₂¹⁵N₅O | 165.12 | 1207525-05-0 | QC for drug development (ANDA) |

Other Isotopically Labeled Guanines

Guanine-4,5-13C2,7-15N (CAS: 1207525-05-0):

- This compound incorporates both 13C and 15N isotopes at specific positions. Unlike this compound, it is used for method validation (AMV) and quality control (QC) in abbreviated new drug applications (ANDA), ensuring batch consistency in pharmaceutical production .

- Structural Specificity: The dual labeling at C4, C5, and N7 positions allows precise tracking of guanine’s metabolic fate in nucleotide biosynthesis pathways.

7-Methylguanosine

Structural and Functional Contrast:

- 7-Methylguanosine (C₁₁H₁₅N₅O₅, molecular weight: 297.27 g/mol) is a ribonucleoside derivative of 7-methylguanine, featuring a ribose sugar moiety .

- Applications: It is studied for its role in RNA modification (e.g., mRNA cap structures) and regulatory functions in translation.

Research Findings and Data Tables

Table 2: Toxicological and Analytical Performance Data

Table 3: Spectroscopic and Physical Properties

| Compound | IR Spectral Features (cm⁻¹) | Stability in Aqueous Solution (pH 7.4) |

|---|---|---|

| 7-Methylguanine | N-H stretch: 3200; C=O stretch: 1680 | Stable for 24 hours at 25°C |

| This compound | 15N shifts observed in NMR (δ 120-150 ppm) | Stable; isotopic integrity >99% |

生物活性

7-Methylguanine-15N5 (7-MG) is a methylated derivative of guanine, known for its significant biological activities, particularly in the context of cancer therapy. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Inhibition of DNA Repair Enzymes

7-MG acts as a competitive inhibitor of poly(ADP-ribose) polymerases (PARP1 and PARP2), enzymes crucial for DNA repair. By inhibiting these enzymes, 7-MG enhances the apoptotic effects of chemotherapeutic agents such as cisplatin and doxorubicin, leading to increased cancer cell death. This mechanism is particularly beneficial as it circumvents the common side effects associated with synthetic PARP inhibitors .

RNA Modifying Enzyme Inhibition

Additionally, 7-MG inhibits tRNA-guanine transglycosylase (TGT), which is involved in modifying tRNA. This inhibition can suppress the proliferation and migration of cancer cells, indicating a multitarget approach that could enhance its efficacy as an anticancer agent .

Toxicological Profile

Research indicates that 7-MG exhibits low toxicity levels. In animal studies, doses up to 600 mg/kg did not result in lethality or significant adverse effects. Histological examinations showed no major abnormalities in internal organs, although some lymphoid tissue stimulation was observed at higher doses .

Table 1: Toxicological Data from Animal Studies

| Dose (mg/kg) | Treatment Duration | Observed Effects | Mortality Rate |

|---|---|---|---|

| 50 | 4 weeks | No adverse effects | 0% |

| 200 | 1 week | No significant changes | 0% |

| 600 | Single dose | Lymphoid infiltrates in lungs/liver | 0% |

Case Studies and Research Findings

Anticancer Activity

In a study involving transplantable tumor models, 7-MG demonstrated promising anticancer activity. The compound not only inhibited tumor growth but also showed potential in sensitizing tumors to conventional therapies .

Cell Line Studies

Further investigations into various cancer cell lines (e.g., HeLa, DU145) revealed that compounds similar to 7-MG exhibited selective cytotoxicity. For instance, certain derivatives showed moderate efficacy against these cell lines when tested using the MTT assay .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | DU145 | 12.3 |

| 7-Methylguanine | U937 | Moderate |

常见问题

Q. How can researchers address discrepancies in reported binding affinities of this compound for DNA repair proteins?

- Resolution Strategy : Standardize buffer conditions (pH, ionic strength) and assay formats (e.g., SPR vs. ITC). Validate findings with orthogonal techniques (e.g., fluorescence anisotropy) and report raw binding isotherms in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。